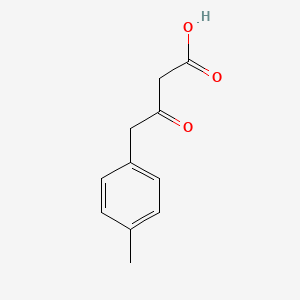

3-Oxo-4-(4-methylphenyl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-(4-methylphenyl)-3-oxobutanoic acid |

InChI |

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |

InChI Key |

ZBWDZCYDOMKEQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of 3-Oxo-4-(4-methylphenyl)butanoic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-4-(4-methylphenyl)butanoic acid, also frequently referred to as 4-(4-methylphenyl)-4-oxobutanoic acid or 3-(4-methylbenzoyl)propionic acid, is a keto acid of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications, particularly as a precursor to biologically active compounds. While direct biological activity of the title compound is not extensively documented, its importance as a key intermediate in the development of agrochemicals and pharmaceuticals is well-established.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][3] |

| CAS Number | 4619-20-9 | [3][4] |

| Appearance | White powder | [4] |

| Melting Point | 127-130 °C | [3] |

| Solubility | Insoluble in water. Soluble in ethanol, esters, and chlorinated hydrocarbons. | [4][5] |

| IUPAC Name | 4-(4-methylphenyl)-4-oxobutanoic acid | [1] |

| Synonyms | 3-(4-Methylbenzoyl)propionic acid, 3-p-Toluoylpropionic acid, 4-Oxo-4-(p-tolyl)butanoic acid | [1][3] |

| InChI Key | OEEUWZITKKSXAZ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CCC(=O)O | [1] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most common and established method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[4][6].

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Experimental Procedure:

-

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Microwave synthesis vials

-

Separatory funnel

-

Standard laboratory glassware

-

-

Procedure:

-

To a microwave vial, add anhydrous aluminum chloride (0.50 g, 3.75 mmol), toluene (3 mL), and succinic anhydride (0.25 g, 2.5 mmol)[6].

-

Add a magnetic stir bar to the vial and cap it securely.

-

Place the vial in a microwave reactor and heat according to the instrument's program for Friedel-Crafts acylation.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

In a fume hood, carefully uncap the vial and add 6 mL of water. Recap the vial and shake vigorously for approximately 30 seconds[6].

-

Transfer the mixture to a 60 mL separatory funnel.

-

Rinse the microwave vial with 2 mL of ethyl acetate and add the washings to the separatory funnel.

-

Allow the layers to separate and extract the aqueous layer with an additional 4 mL of ethyl acetate[6].

-

Combine the organic layers and wash sequentially with 5 mL of saturated aqueous sodium bicarbonate solution and 5 mL of brine[6].

-

Dry the organic layer over anhydrous magnesium sulfate for approximately 5 minutes.

-

Filter the mixture and transfer the filtrate to a pre-weighed beaker.

-

Evaporate the solvent on a hotplate until a solid residue remains.

-

Allow the beaker to cool to room temperature and weigh to determine the crude product mass.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

-

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data available on PubChem[1] |

| ¹³C NMR | Data available on PubChem[1] |

| FTIR | Data available on PubChem[1] |

| Mass Spectrometry | Data available on PubChem[1] |

Biological Properties and Applications

Currently, there is a lack of substantial evidence in the scientific literature detailing the direct biological activity, mechanism of action, or specific signaling pathways associated with this compound itself. Its primary significance in the life sciences and drug development lies in its role as a key synthetic intermediate.

Role as a Synthetic Intermediate

This compound serves as a precursor for the synthesis of a wide range of more complex molecules, some of which exhibit notable biological activities.

Workflow for the Utilization of this compound:

Figure 2: General workflow for the application of the title compound.

-

Agrochemicals: This keto acid is a crucial component in the synthesis of modern agricultural products[7]. Its chemical structure is ideal for creating complex organic molecules with specific biological activities, allowing for the development of targeted pesticides and herbicides[7].

-

Pharmaceuticals: The butanoic acid moiety and the substituted phenyl ring provide a scaffold that can be chemically modified to produce derivatives with potential therapeutic applications. While specific examples directly originating from this starting material are not extensively detailed in readily available literature, related structures are known to be explored for various pharmacological activities.

Safety Information

This compound is classified as a hazardous substance. The following table summarizes the GHS hazard statements and precautionary measures.

Table 3: GHS Hazard Information

| Category | Code | Description |

| Hazard Statements | H315 | Causes skin irritation.[1][3] |

| H319 | Causes serious eye irritation.[1][3] | |

| H335 | May cause respiratory irritation.[1][3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through the Friedel-Crafts acylation. While the compound itself does not have extensively reported direct biological effects, its utility as a precursor for the development of new agrochemicals and potentially pharmaceuticals is significant. This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemical synthesis and drug development. Further research into the biological activities of its derivatives is a promising area for future exploration.

References

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. nbinno.com [nbinno.com]

3-Oxo-4-(4-methylphenyl)butanoic acid chemical structure and IUPAC name

An In-depth Technical Guide to 3-Oxo-4-(4-methylphenyl)butanoic acid

Abstract: This technical guide provides a comprehensive overview of this compound, correctly identified by its IUPAC name, 4-(4-methylphenyl)-4-oxobutanoic acid. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It covers the compound's chemical structure, nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in various chemical industries. Furthermore, this guide explores the biological significance of derivatives of this acid, particularly in the context of inflammatory signaling pathways.

Chemical Structure and Nomenclature

The compound of interest is most accurately identified as 4-(4-methylphenyl)-4-oxobutanoic acid . While the name "this compound" is a plausible systematic name, the established IUPAC nomenclature and common usage in chemical literature favor the former.

-

IUPAC Name: 4-(4-methylphenyl)-4-oxobutanoic acid[1]

-

Synonyms: 3-(4-Methylbenzoyl)propionic acid, 3-p-Toluoylpropionic acid, 4-Oxo-4-(p-tolyl)butanoic acid, 4-(p-Tolyl)-4-oxobutyric acid[2]

-

CAS Number: 4619-20-9[2]

-

Chemical Formula: C₁₁H₁₂O₃[2]

-

Molecular Weight: 192.21 g/mol [1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4-(4-methylphenyl)-4-oxobutanoic acid is presented below. This data is crucial for its identification, handling, and application in synthesis.

| Property | Value | Reference |

| Physical State | White to off-white crystalline powder | [2] |

| Melting Point | 127-130 °C | |

| Solubility | Insoluble in water; soluble in ethanol, esters, and chlorinated hydrocarbons. | [2][3] |

| ¹H NMR | Spectral data available. | [1] |

| ¹³C NMR | Spectral data available. | [1] |

| Infrared (IR) Spectrum | Characteristic peaks for C=O (ketone and carboxylic acid), aromatic C-H, and alkyl C-H bonds. | |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 192. |

Experimental Protocols: Synthesis

The primary route for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2]

Detailed Protocol for Friedel-Crafts Acylation

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (or another suitable solvent like nitrobenzene)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride (0.15 mol) in dichloromethane (100 mL) is prepared. The setup should be protected from atmospheric moisture using a drying tube.

-

Addition of Reactants: A solution of succinic anhydride (0.1 mol) and toluene (0.1 mol) in dichloromethane (50 mL) is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. The addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated under reflux for approximately 1-2 hours, or until the evolution of HCl gas ceases.

-

Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step hydrolyzes the aluminum chloride complex.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane (2 x 50 mL). The organic extracts are combined.

-

Washing: The combined organic layer is washed with water, followed by a 5% sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude 4-(4-methylphenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Chemical Synthesis

4-(4-methylphenyl)-4-oxobutanoic acid is a valuable building block in organic synthesis, primarily due to the presence of two reactive functional groups: a ketone and a carboxylic acid.

-

Agrochemicals: This compound serves as a key intermediate in the manufacturing of certain pesticides and herbicides. Its structural motif can be incorporated into more complex molecules designed to have specific biological activities on pests or weeds.[4]

-

Drug Development: The core structure of 4-(4-methylphenyl)-4-oxobutanoic acid is a scaffold for the synthesis of various pharmaceutical agents.[4][5] A notable example is its use in the development of the anti-inflammatory drug Esonarimod.

Involvement in Signaling Pathways: The Case of Esonarimod

While there is limited direct research on the signaling pathway interactions of 4-(4-methylphenyl)-4-oxobutanoic acid itself, its derivative, Esonarimod (KE-298), has been studied for its anti-rheumatic properties. Esonarimod has been shown to act as an antagonist of the Interleukin-1 (IL-1) receptor.

The IL-1 signaling pathway is a critical component of the inflammatory response. The binding of IL-1 to its receptor (IL-1R) initiates a cascade of intracellular events, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, including those for other cytokines, chemokines, and inflammatory enzymes.

By acting as an IL-1 antagonist, derivatives of 4-(4-methylphenyl)-4-oxobutanoic acid can potentially modulate this pathway, thereby reducing inflammation. This makes this chemical scaffold an area of interest for the development of novel anti-inflammatory drugs.

Visualizations

Experimental Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

Putative Role in IL-1 Signaling Pathway Modulation

Caption: A diagram showing the putative antagonistic effect of a 4-(4-methylphenyl)-4-oxobutanoic acid derivative on the IL-1 signaling pathway.

References

A Technical Guide to 4-(4-Methylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

4-(4-Methylphenyl)-4-oxobutanoic acid, also known as 3-(4-methylbenzoyl)propionic acid, is a carboxylic acid derivative that serves as a valuable building block in organic synthesis.[1] Its preparation is a standard procedure often included in undergraduate organic chemistry curricula.[1]

Compound Data

The key identifiers and physicochemical properties of 4-(4-methylphenyl)-4-oxobutanoic acid are summarized in the table below for quick reference.

| Identifier | Value | Reference |

| CAS Number | 4619-20-9 | [1][2] |

| IUPAC Name | 4-(4-methylphenyl)-4-oxobutanoic acid | [2] |

| Synonyms | 3-(4-Methylbenzoyl)propionic acid, 4-Oxo-4-(p-tolyl)butanoic acid | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molar Mass | 192.21 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 129 °C | [1] |

| Solubility | Insoluble in water | [1] |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be an irritant.[1][2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Data sourced from PubChem and Wikipedia.[1][2]

Synthesis and Mechanism

The primary and most efficient method for synthesizing 4-(4-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of toluene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]

The reaction mechanism involves the formation of an acylium ion electrophile from the interaction of succinic anhydride and aluminum chloride. The toluene, activated by its methyl group, then attacks the acylium ion. Due to the directing effect of the methyl group and steric hindrance, the acylation occurs predominantly at the para position.[3] A final hydrolysis step protonates the carboxylate to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

Experimental Protocol: Friedel-Crafts Acylation

This section details a representative experimental procedure for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Sodium bicarbonate (saturated solution)

-

Sodium chloride (saturated solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The entire apparatus must be dry.

-

Reagent Addition: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the flask and cooled in an ice bath. A solution of succinic anhydride and toluene in dichloromethane is added dropwise from the dropping funnel over 15-20 minutes with continuous stirring.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature. The reaction is exothermic. The mixture is then gently refluxed for approximately one hour to ensure the reaction goes to completion.

-

Quenching and Hydrolysis: The reaction mixture is cooled and then slowly poured onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and protonates the carboxylate.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane. The organic extracts are combined.

-

Washing: The combined organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with saturated sodium chloride solution.

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., water/acetic acid or toluene) to obtain the final product as a white crystalline solid.

Applications in Research and Drug Development

While primarily a synthetic intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid and its derivatives have been explored in several areas of chemical and pharmaceutical research.

-

Heterocyclic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including pyridazinones, which are investigated for their potential biological activities.

-

Antimicrobial Agents: The compound is a starting material for synthesizing butenolides and pyrrolone derivatives, which have demonstrated moderate antibacterial and considerable antifungal activities.

-

Impurity Standard: It is recognized as an impurity of Zolpidem Tartrate, making it useful as a reference standard in pharmaceutical quality control.[2]

-

Agonist Development: Derivatives of 4-oxobutanoic acids have been investigated in the development of potent and selective S1P1 receptor agonists, which are of interest for treating autoimmune diseases.[4]

References

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Oxo-4-(4-methylphenyl)butanoic Acid and its Isomer

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Oxo-4-(4-methylphenyl)butanoic acid. It is important to note that while this specific β-keto acid is the subject of this guide, the available scientific literature predominantly features data on its structural isomer, 4-(4-Methylphenyl)-4-oxobutanoic acid, a γ-keto acid. This document will address both compounds to provide a clear and thorough understanding, highlighting the distinctions between them.

Compound Identification and Structure

A critical point of clarification is the structural difference between the requested β-keto acid and its more commonly cited γ-keto acid isomer.

-

This compound (a β-keto acid): The oxo group is located at the third carbon from the carboxyl group.

-

4-(4-Methylphenyl)-4-oxobutanoic acid (a γ-keto acid): The oxo group is at the fourth carbon, which is part of a benzoyl group. This compound is also known as 3-(4-Methylbenzoyl)propionic acid.[1][2]

Due to the limited availability of specific experimental data for this compound, this guide will primarily focus on the well-characterized 4-(4-Methylphenyl)-4-oxobutanoic acid, while providing inferred information for the former where possible.

Physical and Chemical Characteristics

The following tables summarize the known physical and chemical properties of 4-(4-Methylphenyl)-4-oxobutanoic acid.

Table 1: General and Physical Properties of 4-(4-Methylphenyl)-4-oxobutanoic acid

| Property | Value | Reference |

| IUPAC Name | 4-(4-methylphenyl)-4-oxobutanoic acid | [1][2] |

| Synonyms | 3-(4-Methylbenzoyl)propionic acid, 3-(p-Toluoyl)propionic acid, 4-Oxo-4-(p-tolyl)butanoic acid | [1][2] |

| CAS Number | 4619-20-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 127-130 °C | |

| Solubility | Insoluble in water | [1] |

Table 2: Spectroscopic Data of 4-(4-Methylphenyl)-4-oxobutanoic acid

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would be expected to show signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, and two methylene groups of the butanoic acid chain. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methyl carbon, and the two methylene carbons. |

| Infrared (IR) | The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), C=O stretching of the ketone and carboxylic acid, and C-H stretching of the aromatic and aliphatic portions. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups. |

Experimental Protocols

Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[1]

Reaction: Toluene reacts with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow:

References

An In-depth Technical Guide to 3-Oxo-4-(4-methylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-4-(4-methylphenyl)butanoic acid, more systematically named 4-(4-methylphenyl)-4-oxobutanoic acid . This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, spectroscopic data, and its relevance in drug development, particularly through its derivatives.

Core Chemical Identifiers

The compound is known by several names, and it is crucial for researchers to recognize these synonyms to effectively locate information. The primary identifiers are summarized below.

| Identifier Type | Value | Reference |

| Preferred IUPAC Name | 4-(4-methylphenyl)-4-oxobutanoic acid | [1] |

| CAS Number | 4619-20-9 | [2][3][4] |

| PubChem CID | 244162 | [1] |

| EC Number | 610-285-9 | [4] |

| UNII | ZYB7JU7CMX | [4] |

A comprehensive list of synonyms is provided to aid in literature searches.

| Synonyms |

| 3-(4-Methylbenzoyl)propionic acid[2] |

| 3-p-Toluoylpropionic acid[1][5] |

| 4-(p-Tolyl)-4-oxobutanoic acid |

| 4-(4-Methylphenyl)-4-oxobutyric acid[2][5] |

| 4-Oxo-4-(p-tolyl)butanoic acid[1] |

| β-(4-Methylbenzoyl)propionic acid[1] |

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of 4-(4-methylphenyl)-4-oxobutanoic acid are critical for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [2][4] |

| Molecular Weight | 192.21 g/mol | [1][5][6] |

| Appearance | White to light brown crystalline powder | [2] |

| Melting Point | 127-130 °C | [5] |

| Solubility | Insoluble in water | [2] |

| SMILES | CC1=CC=C(C=C1)C(=O)CCC(=O)O | [1][5] |

| InChI | InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | [1][5] |

| InChIKey | OEEUWZITKKSXAZ-UHFFFAOYSA-N | [1][5] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 4-(4-methylphenyl)-4-oxobutanoic acid.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum will typically show signals for the aromatic protons (a pair of doublets in the 7-8 ppm region), the methyl group protons on the toluene ring (a singlet around 2.4 ppm), and two methylene groups of the butanoic acid chain (triplets between 2.5 and 3.5 ppm). The carboxylic acid proton will appear as a broad singlet at a higher chemical shift (>10 ppm). |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbons (ketone and carboxylic acid) in the range of 170-200 ppm, aromatic carbons between 120-150 ppm, the methyl carbon around 21 ppm, and the two methylene carbons between 28-35 ppm.[1] |

| FTIR | The infrared spectrum is characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching peak for the carboxylic acid (around 1700 cm⁻¹), and another C=O stretching peak for the ketone (around 1680 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the carboxylic acid group and cleavage at the carbonyl group, leading to a prominent peak for the toluoyl cation at m/z 119.[1] |

Experimental Protocols

Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

This compound is reliably synthesized via a Friedel-Crafts acylation reaction.[2]

Reaction: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable solvent

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas trap, suspend anhydrous aluminum chloride (a stoichiometric excess, e.g., 2.2 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred suspension, add succinic anhydride (1 equivalent) portion-wise, ensuring the temperature is controlled with an ice bath.

-

Following the addition of succinic anhydride, add toluene (1 equivalent) dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and HCl), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of water and ethanol or toluene) to yield pure 4-(4-methylphenyl)-4-oxobutanoic acid as a crystalline solid.

Biological Activity and Drug Development Context

While 4-(4-methylphenyl)-4-oxobutanoic acid itself is not widely reported as a bioactive agent, it is a key precursor to the antirheumatic drug Esonarimod , also known as KE-298 . KE-298 is the S-enantiomer of 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid.[7]

Esonarimod has been shown to have a suppressive effect on rat adjuvant arthritis and acts as an Interleukin-1 (IL-1) antagonist.[7] IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. By antagonizing the IL-1 receptor, compounds like KE-298 can inhibit the downstream signaling cascade that leads to the expression of inflammatory genes.

Interleukin-1 (IL-1) Signaling Pathway

The diagram below illustrates a simplified representation of the IL-1 signaling pathway, which is a target for therapeutic intervention in inflammatory diseases. IL-1 (either IL-1α or IL-1β) binds to the IL-1 receptor (IL-1R), leading to the recruitment of the accessory protein IL-1RAcP. This complex then initiates a downstream signaling cascade involving MyD88, IRAK, and TRAF6, which ultimately activates transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of genes involved in inflammation.[8][9] An antagonist would block the initial binding of IL-1 to its receptor, thus inhibiting this entire cascade.

References

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. 4619-20-9 Cas No. | 4-(4-methylphenyl)-4-oxobutanoic acid | Apollo [store.apolloscientific.co.uk]

- 4. 4-(4-methylphenyl)-4-oxobutanoic acid - Wikidata [wikidata.org]

- 5. 4-(4-Methylphenyl)-4-oxobutyric acid 98% | 4619-20-9 [sigmaaldrich.com]

- 6. GSRS [precision.fda.gov]

- 7. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sinobiological.com [sinobiological.com]

Potential Biological Activities of 3-Oxo-4-(4-methylphenyl)butanoic Acid Analogs: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-4-(4-methylphenyl)butanoic acid belongs to the class of 4-aryl-4-oxobutanoic acids, a scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities. Analogs of this core structure have demonstrated a range of promising therapeutic properties, including anticancer, anti-inflammatory, and antifibrotic activities. This technical guide provides an in-depth overview of the potential biological activities of this compound by examining the quantitative data, experimental protocols, and mechanisms of action of its reported analogs.

Potential Therapeutic Areas

Based on the biological evaluation of its analogs, this compound could be a promising scaffold for the development of novel therapeutics in the following areas:

-

Oncology: Numerous analogs have exhibited potent antiproliferative and cytotoxic effects against various cancer cell lines.

-

Inflammatory Diseases: Inhibition of key signaling pathways involved in inflammation suggests potential applications in treating inflammatory disorders.

-

Fibrotic Diseases: Modulation of pathways associated with tissue remodeling and fibrosis indicates a potential therapeutic role in conditions like scleroderma.

Quantitative Biological Data of Analogs

The following tables summarize the quantitative biological data for various analogs of this compound.

Table 1: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Analogs

| Compound | Structure | Cancer Cell Line | IC50 (µM) |

| 21 | 3-[(4-acetylphenyl)(4-(4-bromophenyl)thiazol-2-yl)amino]propanoic acid derivative with an oxime moiety | A549 (Lung Carcinoma) | 5.42 |

| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with an oxime moiety | A549 (Lung Carcinoma) | 2.47 |

Data from: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR

Table 2: Inhibition of STAT3 Signaling Pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ester Analogs

| Compound | Structure | Assay | EC50 (nM) |

| 8 | 7-cyano analogue of 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | Inhibition of STAT3-Y705 phosphorylation | 170 |

Data from: Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters

Table 3: Inhibition of Rho/MRTF/SRF-Mediated Gene Transcription by a 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid Analog

| Compound | Structure | Assay | IC50 (nM) |

| Lead Compound | 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid derivative | Inhibition of Rho/MRTF/SRF-mediated gene transcription | 180 |

Data from: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are summaries of protocols used to evaluate the biological activities of the aforementioned analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology for assessing the antiproliferative activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid analogs.

-

Cell Seeding: Human lung carcinoma A549 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

STAT3 Phosphorylation Inhibition Assay

This protocol is a generalized procedure based on the study of 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters.

-

Cell Culture: A human cancer cell line with constitutively active STAT3 (e.g., U266) is cultured under standard conditions.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period.

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Western Blotting:

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

-

Quantification: The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the inhibition of phosphorylation. The EC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of 3-oxo-4-arylbutanoic acid analogs are often attributed to their interaction with specific signaling pathways. The following diagrams illustrate the potential mechanisms of action based on studies of related compounds.

Caption: Inhibition of the JAK/STAT3 signaling pathway by 4-oxo-4-arylbutanoic acid analogs.

Caption: Inhibition of Rho/MRTF/SRF-mediated gene transcription.

Conclusion and Future Directions

The available scientific literature strongly suggests that the 3-oxo-4-arylbutanoic acid scaffold is a promising starting point for the development of novel therapeutic agents. Analogs of this compound have demonstrated significant potential in oncology and inflammatory diseases through the modulation of key signaling pathways such as JAK/STAT3 and Rho/MRTF/SRF.

Future research should focus on the synthesis and biological evaluation of this compound and its close derivatives to establish a direct structure-activity relationship. Key areas for investigation include:

-

In vitro screening: Evaluating the antiproliferative activity against a broad panel of cancer cell lines and assessing its anti-inflammatory properties in relevant cellular models.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these novel compounds.

-

In vivo studies: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer and inflammatory diseases.

By systematically exploring the therapeutic potential of this chemical series, new and effective treatments for various diseases may be discovered.

In-depth Technical Guide: 3-Oxo-4-(4-methylphenyl)butanoic Acid and its Derivatives

To the intended audience of researchers, scientists, and drug development professionals: a comprehensive literature review for 3-Oxo-4-(4-methylphenyl)butanoic acid revealed a significant lack of available scientific data. Extensive searches failed to identify a unique CAS number, established synthesis protocols, or specific biological studies for this exact molecule. The scientific literature is predominantly focused on its structural isomer, 4-(4-Methylphenyl)-4-oxobutanoic acid.

Therefore, this guide will focus on a closely related and better-documented derivative, Ethyl 3-oxo-4-(p-tolyl)butanoate , to provide a framework for understanding the synthesis and potential properties of this class of compounds. This ester serves as a key synthetic intermediate and its chemistry is representative of β-keto esters.

Physicochemical Properties of Ethyl 3-oxo-4-(p-tolyl)butanoate

The following table summarizes the key physicochemical properties of Ethyl 3-oxo-4-(p-tolyl)butanoate.

| Property | Value | Reference |

| CAS Number | 62135-86-8 | [1][2][3][4][5][6] |

| Molecular Formula | C13H16O3 | [1][2][6] |

| Molecular Weight | 220.26 g/mol | [1][2][6] |

| IUPAC Name | ethyl 4-(4-methylphenyl)-3-oxobutanoate | [6] |

| Appearance | Oil | [7] |

| Boiling Point | 132.8 °C | [4] |

| Storage | Inert atmosphere, Room Temperature | [1][5] |

Synthesis of Ethyl 3-oxo-4-(p-tolyl)butanoate

The synthesis of Ethyl 3-oxo-4-(p-tolyl)butanoate can be achieved through various methods common in organic chemistry for the formation of β-keto esters. A prevalent method is the acetoacetic ester synthesis, which involves the alkylation of an enolate of ethyl acetoacetate.

Experimental Protocol: Acetoacetic Ester Synthesis

This protocol describes a general procedure for the synthesis of substituted β-keto esters, adapted for the preparation of Ethyl 3-oxo-4-(p-tolyl)butanoate.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

4-Methylbenzyl halide (e.g., 4-methylbenzyl bromide)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Ethyl acetoacetate is added dropwise to the stirred sodium ethoxide solution at 0 °C to form the sodium enolate.

-

4-Methylbenzyl bromide is then added to the reaction mixture, which is subsequently heated to reflux for several hours to facilitate the alkylation.

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated aqueous ammonium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Potential Biological Activity and Applications

While specific biological studies on Ethyl 3-oxo-4-(p-tolyl)butanoate are limited in the public domain, related β-keto ester derivatives have been investigated for a range of biological activities. For instance, derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have shown promising anthelmintic and antimicrobial properties.[8][9] Additionally, various ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src Kinase inhibitors.[10]

The prediction of activity spectra for substances (PASS) based on the structure of similar compounds, such as ethyl 2-(4-halobenzyl)-3-oxobutanoate, suggests a wide range of potential pharmacological activities including enzyme inhibition and receptor modulation.[11] These studies indicate that the core structure of Ethyl 3-oxo-4-(p-tolyl)butanoate could serve as a scaffold for the development of novel therapeutic agents.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of Ethyl 3-oxo-4-(p-tolyl)butanoate via the acetoacetic ester synthesis.

This in-depth guide on Ethyl 3-oxo-4-(p-tolyl)butanoate provides a foundational understanding for researchers interested in the synthesis and potential applications of this compound and its derivatives. The provided experimental protocol and workflow diagram offer a practical starting point for the synthesis of this class of compounds. Further research into the biological activities of these molecules is warranted to explore their therapeutic potential.

References

- 1. 62135-86-8|Ethyl 3-oxo-4-(p-tolyl)butanoate|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. molcore.com [molcore.com]

- 4. 62135-86-8 3-OXO-4-P-TOLYL-BUTYRIC ACID ETHYL ESTER [chemsigma.com]

- 5. 3-OXO-4-P-TOLYL-BUTYRIC ACID ETHYL ESTER CAS#: 62135-86-8 [m.chemicalbook.com]

- 6. Ethyl 3-oxo-4-(p-tolyl)butanoate | C13H16O3 | CID 40424391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 11. researchgate.net [researchgate.net]

Lack of Emerging Research Applications for 3-Oxo-4-(4-methylphenyl)butanoic Acid Prevents In-Depth Technical Guide

A comprehensive review of scientific literature and chemical databases reveals a significant gap in documented research applications for 3-Oxo-4-(4-methylphenyl)butanoic acid. This scarcity of specific biological data, experimental protocols, and defined mechanisms of action makes it impossible to generate the requested in-depth technical guide or whitepaper on its emerging uses.

While this compound is commercially available as a chemical reagent, there is no substantial body of research detailing its specific biological activities or therapeutic potential. Search results are often confounded with its positional isomer, 4-(4-methylphenyl)-4-oxobutanoic acid, for which a classical synthesis method is known.

Synthesis of the Isomer: 4-(4-Methylphenyl)-4-oxobutanoic acid

The synthesis of the related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, is a well-documented example of a Friedel-Crafts acylation reaction.[1]

Experimental Protocol: Friedel-Crafts Acylation

This synthesis is often used in undergraduate organic chemistry labs.[1]

-

Reaction Setup: Toluene and succinic anhydride are combined in a suitable solvent.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is slowly added to the reaction mixture.

-

Reaction Progression: The mixture is typically stirred at a controlled temperature to allow the acylation to proceed.

-

Quenching and Extraction: The reaction is quenched, and the product is extracted and purified.

A generalized workflow for this type of synthesis is presented below.

Caption: General workflow for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

Broader Context: Research on Related Aryl Oxobutanoic Acids

While data on the specific topic molecule is lacking, the broader class of 4-aryl-4-oxobutanoic acids and their derivatives has been explored in several therapeutic areas. Research on these related structures may offer insights into potential, yet currently unsubstantiated, applications for this compound. These areas include:

-

Anti-inflammatory and Immunomodulatory Agents: Some derivatives have been investigated for their potential as antirheumatic agents and as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways.

-

Synthesis of Heterocyclic Compounds: Aryl oxobutanoic acids serve as versatile starting materials for the synthesis of various heterocyclic compounds, which in turn have been screened for antimicrobial and analgesic activities.[2]

-

Neurodegenerative Diseases: Certain 4-phenyl-4-oxobutanoic acid derivatives have been patented for their activity as kynurenine-3-hydroxylase inhibitors, which has relevance in the study of neurodegenerative disorders.

Due to the absence of specific quantitative data, signaling pathway analyses, and detailed experimental protocols for this compound in the public domain, the creation of a comprehensive technical guide that meets the initial request's core requirements is not feasible at this time. Further primary research would be necessary to elucidate the specific properties and potential applications of this compound.

References

Methodological & Application

Detailed protocol for the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid.

Application Note: Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid

Introduction

This compound is a β-keto acid that serves as a valuable intermediate in organic synthesis. Its structure incorporates both a ketone and a carboxylic acid, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical precursors. β-keto acids are known for their reactivity and can undergo various transformations, such as decarboxylation to form ketones.[1][2] This document provides a detailed two-step protocol for the synthesis of this compound, beginning with a base-mediated condensation to form a β-keto ester, followed by its selective hydrolysis.

Overall Reaction Scheme

The synthesis is performed in two main stages:

-

Claisen Condensation: 4'-Methylacetophenone is reacted with diethyl carbonate in the presence of a strong base (sodium hydride) to yield ethyl 3-oxo-4-(4-methylphenyl)butanoate.

-

Saponification and Acidification: The resulting β-keto ester is hydrolyzed under basic conditions (saponification), followed by careful acidification to produce the target compound, this compound.

Experimental Protocols

Part A: Synthesis of Ethyl 3-oxo-4-(4-methylphenyl)butanoate

This procedure details the Claisen-type condensation of 4'-methylacetophenone with diethyl carbonate.

Materials and Reagents:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene

-

4'-Methylacetophenone

-

Diethyl carbonate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser with a drying tube (CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion, 1.2 eq) to a three-neck flask containing anhydrous toluene.

-

Stir the suspension and add 4'-methylacetophenone (1.0 eq), dissolved in a small amount of anhydrous toluene, dropwise via the dropping funnel over 30 minutes.

-

Heat the mixture to 80-90 °C and stir for 1 hour to ensure the complete formation of the enolate.

-

Add diethyl carbonate (1.5 eq) dropwise to the reaction mixture.

-

Increase the temperature and heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, ethyl 3-oxo-4-(4-methylphenyl)butanoate, can be purified by vacuum distillation or column chromatography.

Part B: Synthesis of this compound

This procedure describes the hydrolysis of the β-keto ester to the target β-keto acid.

Materials and Reagents:

-

Ethyl 3-oxo-4-(4-methylphenyl)butanoate (from Part A)

-

Ethanol

-

10% aqueous Sodium hydroxide (NaOH) solution

-

5 M Hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

pH paper or pH meter

Procedure:

-

Dissolve the crude ethyl 3-oxo-4-(4-methylphenyl)butanoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add a 10% aqueous NaOH solution (2.5 eq) to the flask.

-

Stir the mixture at room temperature for 8-12 hours or until the hydrolysis is complete (monitored by TLC). Gentle warming can be applied if the reaction is slow, but excessive heat should be avoided.

-

Once the reaction is complete, reduce the volume of ethanol using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath to 0-5 °C.

-

Slowly and with vigorous stirring, add 5 M HCl dropwise to acidify the solution to a pH of 2. The target acid will precipitate as a solid. Avoid overheating during acidification to prevent decarboxylation.[2]

-

Maintain the mixture at 0-5 °C for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key parameters and expected data for the synthesis.

| Parameter | Value | Notes |

| Compound Name | This compound | |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| Typical Yield | 60-75% (overall for two steps) | Yields are dependent on reaction scale and purification efficiency. |

| Appearance | White to off-white solid | |

| Expected ¹H NMR Data | δ (ppm): ~2.3 (s, 3H, Ar-CH₃), ~3.8 (s, 2H, -CH₂-COOH), ~3.9 (s, 2H, Ar-CH₂-), 7.1-7.4 (m, 4H, Ar-H), ~11-12 (br s, 1H, -COOH) | Predicted chemical shifts in CDCl₃. Keto-enol tautomerism may be observed. |

| Expected IR Data | ν (cm⁻¹): ~3300-2500 (broad, O-H stretch), ~1760 (C=O stretch, acid), ~1715 (C=O stretch, ketone), ~1610 (C=C stretch, aromatic) | KBr pellet or Nujol mull. |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Friedel–Crafts Synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid

**Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid via a Friedel–Crafts acylation reaction. The synthesis involves the reaction of toluene with succinic anhydride using anhydrous aluminum chloride as a Lewis acid catalyst. This protocol includes reagent quantities, reaction conditions, a detailed workup and purification procedure, and safety considerations. All quantitative data is presented in tabular format for clarity, and a logical workflow of the synthesis is provided as a Graphviz diagram.

Introduction

The Friedel–Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction typically employs a strong Lewis acid, such as aluminum trichloride (AlCl₃), to activate an acylating agent, like an acid anhydride or acyl chloride.[2][3]

The synthesis of this compound, also known as 4-Oxo-4-(p-tolyl)butanoic acid or 3-(4-Methylbenzoyl)propionic acid, is a classic example of this reaction.[3][4] Toluene, an activated aromatic ring, serves as the substrate, and succinic anhydride provides the four-carbon acyl group. Due to the directing effect of the methyl group on the toluene ring, the acylation occurs predominantly at the para-position, yielding the desired product with high regioselectivity. The resulting keto-acid is a valuable building block in the synthesis of various more complex molecules and pharmaceutical intermediates.

Reaction Scheme & Mechanism

The overall reaction is the acylation of toluene with succinic anhydride, catalyzed by aluminum chloride.

Scheme 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

References

Effective Purification Techniques for 3-Oxo-4-(4-methylphenyl)butanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the effective purification of 3-Oxo-4-(4-methylphenyl)butanoic acid, a beta-keto acid of interest in pharmaceutical synthesis. Due to the limited availability of specific literature for this compound, the following protocols are based on established methods for structurally similar aromatic beta-keto acids and are intended to serve as a starting point for optimization.

Introduction

This compound is a keto-acid that may be synthesized through various organic reactions. The crude product often contains unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of high purity, which is essential for subsequent synthetic steps and for biological or pharmaceutical applications. The primary methods for the purification of this compound are recrystallization and column chromatography.

Purification Techniques

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.

Key Considerations for Solvent Selection:

-

The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.

-

The solvent's boiling point should be below the melting point of the compound to prevent it from oiling out.

-

The solvent should not react with the compound.

-

Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

Based on the structure of this compound, suitable solvent systems could include:

-

A mixture of a polar solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes, heptane).

-

Aqueous solutions with adjusted pH, followed by recrystallization from an organic solvent. For instance, a related compound, 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, has been recrystallized from a dilute hydrochloric acid solution at low temperatures to achieve high purity[1].

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.

Key Parameters:

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is commonly used.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Data Presentation

The following tables present illustrative quantitative data for the purification of this compound. These values are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Recrystallization Purification Data

| Parameter | Before Purification | After Purification |

| Appearance | Off-white to yellowish solid | White crystalline solid |

| Purity (by HPLC) | ~85% | >98% |

| Yield | - | 70-90% |

| Melting Point | Broad range | Sharp melting point |

Table 2: Column Chromatography Purification Data

| Parameter | Before Purification | After Purification |

| Appearance | Brownish oily solid | White solid |

| Purity (by HPLC) | ~70% | >99% |

| Yield | - | 50-75% |

| Eluent System | - | Hexane:Ethyl Acetate Gradient |

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the general procedure for the purification of this compound by recrystallization.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexanes

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy (the point of saturation). If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica to the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexanes:Ethyl Acetate) to elute the desired compound.

-

Fraction Collection: Collect fractions in test tubes.

-

Analysis: Monitor the fractions by TLC to identify those containing the purified product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Caption: Workflow for Purification by Recrystallization.

References

The Strategic Role of 3-Oxo-4-(4-methylphenyl)butanoic Acid in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

Introduction

3-Oxo-4-(4-methylphenyl)butanoic acid, a γ-keto acid, serves as a versatile and highly valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures, particularly heterocyclic scaffolds of significant medicinal interest. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyridazinone derivatives, which are prominent cores in many pharmacologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Methylphenyl)-4-oxobutanoic acid, a closely related and commercially available precursor, is provided below. These properties are essential for its handling and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molar Mass | 192.214 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 129 °C | [1] |

| Solubility in water | Insoluble | [1] |

Application in the Synthesis of Pyridazinone Derivatives

One of the most powerful applications of this compound is in the synthesis of 4,5-dihydro-6-(4-methylphenyl)-3(2H)-pyridazinones. These heterocyclic compounds are of great interest in drug discovery due to their wide range of biological activities.[3][4][5] The synthesis involves a cyclocondensation reaction with hydrazine hydrate.

Experimental Workflow: Synthesis of this compound

The precursor, this compound, can be synthesized via a Friedel-Crafts acylation of toluene with succinic anhydride.[1] This straightforward reaction provides the necessary γ-keto acid backbone for subsequent heterocyclization.

Caption: Friedel-Crafts acylation for the synthesis of the γ-keto acid precursor.

Experimental Protocol: Synthesis of 4,5-dihydro-6-(4-methylphenyl)-3(2H)-pyridazinone

This protocol is adapted from a similar synthesis and provides a general method for the cyclocondensation of this compound with hydrazine hydrate.[3]

Materials:

-

This compound (0.01 mol)

-

Hydrazine hydrate (80% solution, 1 mL)

-

Ethanol (20 mL)

-

Standard reflux apparatus

-

Filtration setup

Procedure:

-

To a solution of this compound (0.01 mole) in 20 mL of ethanol, add 1 mL of 80% hydrazine hydrate.

-

Heat the reaction mixture under reflux for 3 hours.

-

After cooling the reaction mixture to room temperature, a solid product will precipitate.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified 4,5-dihydro-6-(4-methylphenyl)-3(2H)-pyridazinone as white crystals.

Expected Yield and Characterization Data

The following table summarizes the expected yield and key characterization data for the synthesized pyridazinone, based on analogous reactions.[3]

| Compound | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) |

| 4,5-dihydro-6-(4-methylphenyl)-3(2H)-pyridazinone | ~70-75 | ~150-155 | 3200 (N-H), 2925 (C-H, aliphatic), 1660 (C=O) |

Experimental Workflow: Synthesis of Pyridazinone Derivative

The following diagram illustrates the key steps in the synthesis of the pyridazinone derivative from the γ-keto acid.

Caption: Synthetic pathway for the formation of a pyridazinone derivative.

Advanced Applications and Future Directions

The resulting pyridazinone scaffold can be further functionalized to generate a library of compounds for drug discovery screening. The N-H group of the pyridazinone ring can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution reactions. These modifications can be used to modulate the pharmacological properties of the molecule, such as receptor binding affinity, selectivity, and pharmacokinetic parameters.

This compound is a valuable and versatile intermediate in advanced organic synthesis. Its utility is particularly evident in the construction of medicinally relevant heterocyclic systems such as pyridazinones. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this building block in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents.

References

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. raco.cat [raco.cat]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing 3-Oxo-4-(4-methylphenyl)butanoic Acid as a Precursor in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Oxo-4-(4-methylphenyl)butanoic acid, a valuable ketoacid precursor in medicinal chemistry and organic synthesis. Detailed experimental protocols for its preparation are provided, along with a summary of its potential uses in the development of novel therapeutics and heterocyclic compounds.

Introduction

This compound, also known as 3-oxo-4-(p-tolyl)butanoic acid, is a ketoacid that serves as a versatile building block in organic synthesis. Its structure, featuring both a ketone and a carboxylic acid functional group in a specific 1,3-relationship, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of a wide range of molecules, including heterocyclic compounds and potentially biologically active agents. The presence of the 4-methylphenyl (p-tolyl) group can also influence the pharmacological properties of its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-methylphenylacetonitrile. The first step involves the synthesis of the corresponding methyl ester, Methyl 4-(4-methylphenyl)-3-oxobutanoate, via a Blaise reaction. The subsequent step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

Workflow for the Synthesis of this compound

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(4-methylphenyl)-3-oxobutanoate

This protocol is adapted from a general procedure for the synthesis of methyl-4-phenyl-3-oxo butyrate derivatives.

Materials:

-

4-Methylphenylacetonitrile

-

Potassium methyl malonate

-

Anhydrous zinc chloride (ZnCl₂)

-

Ethylene dichloride (EDC)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-methylphenylacetonitrile (1.0 M) and potassium methyl malonate (2.0 M) in ethylene dichloride under a nitrogen atmosphere, add anhydrous zinc chloride (2.0 M) at room temperature.

-

Raise the temperature of the reaction mixture to reflux (80-85 °C) and stir for 60-90 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with 1M HCl.

-

Separate the organic layer and extract the aqueous layer with ethylene dichloride.

-

Combine the organic layers, wash with water until the pH is neutral, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by column chromatography on silica gel to furnish Methyl 4-(4-methylphenyl)-3-oxobutanoate.

Quantitative Data for Step 1:

| Parameter | Value |

| Yield | ~40% |

| Purity (HPLC) | >96% |

| Appearance | Pale yellow oil |

Step 2: Hydrolysis of Methyl 4-(4-methylphenyl)-3-oxobutanoate

This is a general protocol for the hydrolysis of a β-keto ester to a β-keto acid. The conditions should be carefully controlled to avoid decarboxylation of the product.

Materials:

-

Methyl 4-(4-methylphenyl)-3-oxobutanoate

-

Sodium hydroxide (NaOH) or another suitable base

-

Hydrochloric acid (HCl) for acidification

-

Water (deionized)

-

Diethyl ether or other suitable organic solvent for extraction

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve Methyl 4-(4-methylphenyl)-3-oxobutanoate in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a base (e.g., 1M NaOH solution) while stirring.

-

Stir the reaction mixture at a low temperature (e.g., 0-5 °C) and monitor the progress by TLC until the starting material is consumed. Avoid prolonged reaction times and elevated temperatures to minimize the risk of decarboxylation.

-

Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with cold, dilute HCl.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization if necessary.

Quantitative Data for Step 2:

| Parameter | Expected Value |

| Yield | Moderate to high (typically >70%, dependent on conditions) |

| Purity | High, may require purification to remove any decarboxylated by-product |

| Appearance | Solid |

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug discovery.

Potential Application in Heterocyclic Synthesis

One potential application is in the synthesis of pyrazolone and pyrimidine derivatives through condensation reactions with hydrazine and urea/thiourea, respectively.

Caption: Potential synthetic routes to heterocyclic compounds from the precursor.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, its structural motifs are present in compounds with known pharmacological activities. This suggests its potential as a precursor for the development of new therapeutic agents.

-

Kynurenine-3-hydroxylase (KMO) Inhibitors: Derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the pathology of neurodegenerative diseases such as Huntington's disease. The structural similarity suggests that derivatives of this compound could also exhibit inhibitory activity against KMO.

-

Sphingosine-1-phosphate receptor 1 (S1P1) Agonists: A novel chemical series of 4-oxo-4-arylbutanoic acid derivatives has been identified as potent and selective S1P1 receptor agonists.[1] S1P1 receptor modulation is a validated therapeutic strategy for autoimmune diseases like multiple sclerosis. The this compound scaffold could be explored for the development of new S1P1 agonists.

-